N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
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Overview
Description
“N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Anticancer and Antimicrobial Properties
- A study described the synthesis of triazole, triazolotriazine, and pyrazolotriazine derivatives incorporating an antipyrin-4-yl moiety, revealing some compounds with promising anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
- Another research work synthesized triazolothiadiazole derivatives showing antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Inotropic Activity
- The synthesis and positive inotropic activity (enhancing heart muscle contractility) of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were investigated, showing several compounds with favorable activity compared to the standard drug milrinone (Zhang et al., 2008).
Antiproliferative and Low Toxicity
- A study modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to reduce toxicity while retaining antiproliferative activity against cancer cell lines (Wang et al., 2015).
Synthesis of Novel Compounds
- The synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines and their anticancer and antimicrobial activities were explored (Kumar et al., 2019).
Novel Heterocyclic Compounds
- Research was conducted on the synthesis of new heterocyclic compounds with potential for biological assessment (Karpina et al., 2019).
Mechanism of Action
Target of Action
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, antiviral, and antitubercular activities .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to have diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .
Result of Action
1,2,4-triazole derivatives are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c1-4(11)7-5-8-9-6-10(5)2-3-12-6/h2-3H2,1H3,(H,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBJKNYPGSRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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